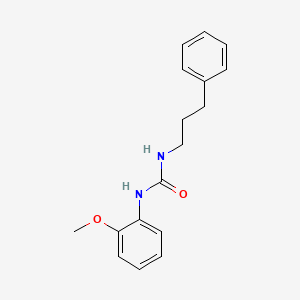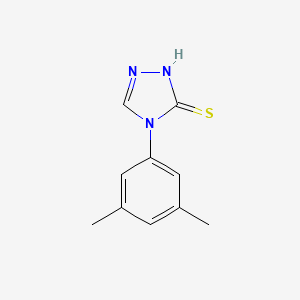![molecular formula C28H20BrN3O B4738406 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide
Overview
Description
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide, also known as BPIQ, is a chemical compound that has been studied for its potential use in scientific research. BPIQ is a quinolinecarboxamide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to interact with DNA, suggesting that it may interfere with DNA replication and transcription.
Biochemical and physiological effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, this compound has been shown to exhibit anti-inflammatory and analgesic effects. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for screening potential anticancer drugs. However, this compound has also been shown to exhibit some toxicity towards normal cells, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several areas of future research that could be explored with 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide. One area of interest is in the development of new cancer therapies. This compound has shown promise as a potential anticancer drug, and further studies could help to elucidate its mechanism of action and optimize its use in clinical settings. Another area of interest is in the treatment of neurodegenerative diseases. This compound has shown potential as a neuroprotective agent, and further studies could help to determine its efficacy in treating conditions such as Alzheimer's and Parkinson's disease. Finally, there is potential for this compound to be used in the treatment of chronic pain and inflammatory conditions, and further studies could help to determine its safety and efficacy in these settings.
Scientific Research Applications
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new cancer therapies. This compound has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrN3O/c29-22-9-7-21(8-10-22)27-18-25(24-3-1-2-4-26(24)32-27)28(33)31-23-11-5-19(6-12-23)17-20-13-15-30-16-14-20/h1-16,18H,17H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSJGUCHLZFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]ethanesulfonamide](/img/structure/B4738380.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)

![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)
![isopropyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4738433.png)